molecular formula C10H19N3 B11732423 4-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-3-amine

4-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-3-amine

Katalognummer: B11732423
Molekulargewicht: 181.28 g/mol
InChI-Schlüssel: OHOKUDAUBRCDSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl group at position 4, an isopropyl group at position 1, and a propyl group attached to the nitrogen atom at position 3. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrazole ring.

    Substitution reactions:

    N-alkylation: The final step involves the N-alkylation of the pyrazole ring with a propyl halide to introduce the propyl group at the nitrogen atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazole compounds, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with a similar isopropyl group but different ring structure.

    4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene: Another compound with similar substituents but different overall structure.

Uniqueness

4-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-3-amine is unique due to its specific pyrazole ring structure and the combination of substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C10H19N3

Molekulargewicht

181.28 g/mol

IUPAC-Name

4-methyl-1-propan-2-yl-N-propylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-5-6-11-10-9(4)7-13(12-10)8(2)3/h7-8H,5-6H2,1-4H3,(H,11,12)

InChI-Schlüssel

OHOKUDAUBRCDSU-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=NN(C=C1C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.